molecular formula C14H20O2S B14594498 1-[4-(Methanesulfinyl)phenyl]heptan-1-one CAS No. 61239-66-5

1-[4-(Methanesulfinyl)phenyl]heptan-1-one

Cat. No.: B14594498
CAS No.: 61239-66-5
M. Wt: 252.37 g/mol
InChI Key: UXHJDKYOOIBXDK-UHFFFAOYSA-N
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Description

1-[4-(Methanesulfinyl)phenyl]heptan-1-one is an organic compound characterized by the presence of a methanesulfinyl group attached to a phenyl ring, which is further connected to a heptanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methanesulfinyl)phenyl]heptan-1-one typically involves the introduction of a methanesulfinyl group to a phenyl ring, followed by the attachment of a heptanone chain. Common synthetic routes include:

    Friedel-Crafts Acylation: The heptanone chain can be attached to the phenyl ring through a Friedel-Crafts acylation reaction, using an acid chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfoxidation and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Methanesulfinyl)phenyl]heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The ketone group in the heptanone chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-[4-(Methanesulfinyl)phenyl]heptan-1-one has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Methanesulfinyl)phenyl]heptan-1-one involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can act as an electron-withdrawing group, influencing the reactivity of the phenyl ring and the heptanone chain. This compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 1-[4-(Methoxy)phenyl]heptan-1-one
  • 1-[4-(Methylthio)phenyl]heptan-1-one
  • 1-[4-(Methylsulfonyl)phenyl]heptan-1-one

Comparison: 1-[4-(Methanesulfinyl)phenyl]heptan-1-one is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical properties compared to its analogs

Properties

CAS No.

61239-66-5

Molecular Formula

C14H20O2S

Molecular Weight

252.37 g/mol

IUPAC Name

1-(4-methylsulfinylphenyl)heptan-1-one

InChI

InChI=1S/C14H20O2S/c1-3-4-5-6-7-14(15)12-8-10-13(11-9-12)17(2)16/h8-11H,3-7H2,1-2H3

InChI Key

UXHJDKYOOIBXDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C1=CC=C(C=C1)S(=O)C

Origin of Product

United States

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